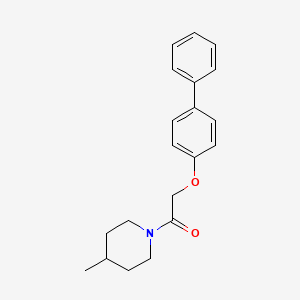

2-(Biphenyl-4-yloxy)-1-(4-methyl-piperidin-1-yl)-ethanone

Description

2-(Biphenyl-4-yloxy)-1-(4-methyl-piperidin-1-yl)-ethanone is a synthetic organic compound featuring a biphenyl ether moiety linked to an ethanone group, which is further substituted with a 4-methyl-piperidine ring. The compound’s biphenyl group may contribute to hydrophobic interactions in biological systems, while the piperidine moiety could enhance solubility and metabolic stability compared to bulkier heterocycles.

Properties

IUPAC Name |

1-(4-methylpiperidin-1-yl)-2-(4-phenylphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2/c1-16-11-13-21(14-12-16)20(22)15-23-19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-10,16H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAJXZNIDAVZXJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Biphenyl-4-yloxy)-1-(4-methyl-piperidin-1-yl)-ethanone typically involves the following steps:

Formation of Biphenyl Ether: The biphenyl ether moiety can be synthesized through the reaction of biphenyl-4-ol with an appropriate alkylating agent under basic conditions.

Attachment of Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where 4-methylpiperidine reacts with an appropriate electrophile, such as an alkyl halide.

Final Coupling: The final step involves coupling the biphenyl ether with the piperidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(Biphenyl-4-yloxy)-1-(4-methyl-piperidin-1-yl)-ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the biphenyl or piperidine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: Its structure suggests potential biological activity, making it a candidate for drug discovery and development.

Medicine: The compound may exhibit pharmacological properties, such as acting as a receptor agonist or antagonist.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Biphenyl-4-yloxy)-1-(4-methyl-piperidin-1-yl)-ethanone would depend on its specific biological target. Generally, such compounds may interact with receptors, enzymes, or other proteins, modulating their activity. The biphenyl group can facilitate binding to hydrophobic pockets, while the piperidine ring can interact with polar or charged residues.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and properties of 2-(Biphenyl-4-yloxy)-1-(4-methyl-piperidin-1-yl)-ethanone and related compounds:

*Molecular weight calculated based on structural similarity to analogs.

Key Differences and Implications

Heterocyclic Substituents: The target compound’s 4-methyl-piperidine group contrasts with the ethylpiperazine in its AChE-binding analog . Piperazine derivatives often exhibit stronger basicity and hydrogen-bonding capacity, which may enhance target affinity but reduce blood-brain barrier penetration compared to methyl-piperidine.

Aromatic Systems :

- The biphenyl-4-yloxy group in the target compound differs from JWH-250’s indole-methoxyphenyl system . Biphenyl groups are more rigid and hydrophobic, favoring π-π stacking in enzyme pockets, while indole rings may engage in cation-π interactions.

Biological Activity: The β-O-4 lignin dimer () shares an ethanone backbone but lacks nitrogenous heterocycles, limiting its pharmacological relevance . 1-(4-(2,4-Difluorobenzoyl)piperidin-1-yl)ethanone () demonstrates how fluorination enhances metabolic stability and binding to aromatic enzyme pockets, a feature absent in the target compound .

Biological Activity

The compound 2-(Biphenyl-4-yloxy)-1-(4-methyl-piperidin-1-yl)-ethanone is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-(Biphenyl-4-yloxy)-1-(4-methyl-piperidin-1-yl)-ethanone can be represented as follows:

This structure features a biphenyl moiety linked to a piperidine ring, which is known to influence its biological properties.

Antipsychotic Activity

Research has indicated that derivatives of biphenyl-linked piperidine compounds exhibit significant antipsychotic properties. A study focused on similar compounds demonstrated anti-dopaminergic and anti-serotonergic activities through behavioral models. For instance, certain derivatives showed promising results in reducing catalepsy induction, suggesting a favorable side effect profile compared to traditional antipsychotics .

The biological activity of 2-(Biphenyl-4-yloxy)-1-(4-methyl-piperidin-1-yl)-ethanone is likely mediated through interaction with neurotransmitter receptors, particularly dopamine and serotonin receptors. The biphenyl structure may enhance binding affinity and selectivity towards these targets, leading to the observed pharmacological effects.

Study 1: Antipsychotic Evaluation

A comprehensive evaluation was conducted on a series of biphenyl derivatives, including those structurally similar to 2-(Biphenyl-4-yloxy)-1-(4-methyl-piperidin-1-yl)-ethanone. The study utilized quantitative structure–activity relationship (QSAR) modeling to predict the biological activity based on chemical structure. Compounds were tested in vivo for their antipsychotic properties, revealing significant reductions in psychotic symptoms with minimal cataleptic side effects .

Study 2: Antimicrobial Screening

In another study assessing the antimicrobial potential of similar compounds, derivatives were tested against a range of bacterial and fungal strains. Results indicated that certain modifications to the piperidine ring enhanced antimicrobial efficacy, suggesting that further structural optimization of 2-(Biphenyl-4-yloxy)-1-(4-methyl-piperidin-1-yl)-ethanone could yield potent antimicrobial agents .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.